molecular formula C38H51N3O5 B12780392 Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- CAS No. 132565-31-2

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))-

Cat. No.: B12780392
CAS No.: 132565-31-2
M. Wt: 629.8 g/mol
InChI Key: DWSUULFDMUNPJU-WNQXLSPZSA-N
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Description

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- is a complex organic compound belonging to the class of carbamate esters. Carbamate esters are derivatives of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for high-throughput production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Carbamate esters: Other carbamate esters with similar structures and properties.

    Phenylethyl derivatives: Compounds containing the phenylethyl group, which may exhibit similar biological activities.

Uniqueness

Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

132565-31-2

Molecular Formula

C38H51N3O5

Molecular Weight

629.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-4-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C38H51N3O5/c1-27(2)23-33(36(44)39-22-21-28-15-9-6-10-16-28)40-35(43)31(24-29-17-11-7-12-18-29)26-34(42)32(25-30-19-13-8-14-20-30)41-37(45)46-38(3,4)5/h6-20,27,31-34,42H,21-26H2,1-5H3,(H,39,44)(H,40,43)(H,41,45)/t31-,32+,33+,34+/m1/s1

InChI Key

DWSUULFDMUNPJU-WNQXLSPZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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